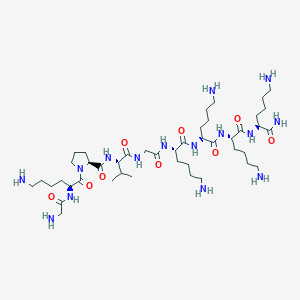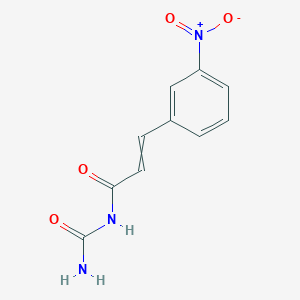
(2H-1,3-Benzoxathiol-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H-1,3-Benzoxathiol-2-yl)acetic acid is a heterocyclic compound that features a benzoxathiol ring fused with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-Benzoxathiol-2-yl)acetic acid typically involves the cyclization of 2-aminobenzenethiol with acetic acid derivatives under controlled conditions. One common method includes the use of phosphorus pentoxide as a dehydrating agent in dichloromethane, followed by purification through silica gel column chromatography using a solvent system like n-hexane and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (2H-1,3-Benzoxathiol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzoxathiol derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
(2H-1,3-Benzoxathiol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (2H-1,3-Benzoxathiol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Benzothiazole: Shares a similar heterocyclic structure but with a nitrogen atom instead of oxygen.
Benzoxazole: Similar structure with an oxygen atom in place of sulfur.
Benzodioxole: Contains a dioxole ring fused with a benzene ring.
Uniqueness: (2H-1,3-Benzoxathiol-2-yl)acetic acid is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
62675-11-0 |
|---|---|
Formule moléculaire |
C9H8O3S |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
2-(1,3-benzoxathiol-2-yl)acetic acid |
InChI |
InChI=1S/C9H8O3S/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4,9H,5H2,(H,10,11) |
Clé InChI |
MNIUVXNJSQIWSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC(S2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)

![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)



![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)






